molecular formula C11H7ClF6OS2 B15385702 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(2,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B15385702
M. Wt: 368.7 g/mol
InChI Key: YHNAVMAOZBPIEW-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 5-positions, a chlorine atom at the benzylic position, and a propan-2-one (acetone-derived) moiety.

Properties

Molecular Formula

C11H7ClF6OS2

Molecular Weight

368.7 g/mol

IUPAC Name

1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3

InChI Key

YHNAVMAOZBPIEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Key Differences :

  • Substitution Pattern : The trifluoromethylthio groups are at the 3- and 5-positions on the phenyl ring (vs. 2,5 in the target compound).
Property Target Compound (2,5-substituted) 3,5-Substituted Analog
CAS Number Not Provided 1803746-61-3
Molecular Formula C₁₁H₇ClF₆OS₂ C₁₁H₇ClF₆OS₂
Molecular Weight 368.75 (estimated) 368.75
Purity NLT 98% NLT 98%

Functional Implications :

  • The 3,5-substituted analog may exhibit improved solubility due to reduced steric crowding, whereas the 2,5-substituted compound’s ortho groups could enhance intramolecular interactions, affecting conformational stability .

1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one

Key Differences :

  • Functional Groups : Trifluoromethoxy (-OCF₃) replaces trifluoromethylthio (-SCF₃), and the chlorine atom is absent.
  • Electronic and Physical Properties : The oxygen atom in -OCF₃ reduces lipophilicity compared to -SCF₃, while the lack of chlorine diminishes electrophilicity .
Property Target Compound (SCF₃, Cl) Trifluoromethoxy Analog
CAS Number Not Provided 1804037-40-8
Molecular Formula C₁₁H₇ClF₆OS₂ C₁₁H₈F₆O₃
Molecular Weight 368.75 302.17
Density (g/cm³) Not Reported 1.394 ± 0.06
Boiling Point (°C) Not Reported 228.1 ± 35.0

Functional Implications :

  • The -OCF₃ groups lower metabolic resistance compared to -SCF₃ due to reduced thioether stability .

Impact of Substituents on Bioactivity and Reactivity

  • Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) :
    • -SCF₃ increases lipophilicity (logP) by ~0.5–1.0 units compared to -OCF₃, enhancing membrane permeability .
    • -SCF₃’s stronger electron-withdrawing effect may stabilize negative charges in transition states during reactions .
  • Chlorine Substitution :
    • The chlorine atom in the target compound increases susceptibility to hydrolysis or nucleophilic displacement, which could be leveraged in prodrug design .

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